molecular formula C15H12N4O2S B2472359 N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 539805-83-9

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2472359
CAS No.: 539805-83-9
M. Wt: 312.35
InChI Key: QPFWHBGRGCQCAZ-UHFFFAOYSA-N
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Description

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS: 86560-24-9; molecular formula: C₁₅H₁₃N₅O₂S) is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole scaffold substituted with a pyridin-4-yl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The compound’s structure includes a phenyl group attached to the acetamide nitrogen, contributing to its hydrophobic interactions in biological systems. Its synthesis typically involves S-alkylation of 5-substituted-1,3,4-oxadiazole-2-thiols with chloroacetamide derivatives, as exemplified in related compounds .

Properties

IUPAC Name

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWHBGRGCQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of a phenyl acetamide derivative with a pyridine-oxadiazole compound. One common method involves the use of a coupling reaction between the phenyl acetamide and the pyridine-oxadiazole in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and the use of reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is its antimicrobial properties . Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

For instance, a study highlighted that certain derivatives displayed effective zones of inhibition against these pathogens, suggesting their potential as antimicrobial agents in therapeutic applications .

Antioxidant Properties

In addition to antimicrobial activity, this compound has demonstrated antioxidant effects . Research indicates that it can effectively scavenge free radicals and reduce oxidative stress markers. The radical scavenging activity is attributed to the oxadiazole structure, which can stabilize free radicals through resonance .

Antitumor Activity

Recent investigations have also pointed to the antitumor potential of this compound. Compounds containing the oxadiazole moiety have been linked to significant cytotoxic effects on various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include cyclization reactions. Various synthetic pathways have been explored to enhance yield and purity. Notably, Co(II)-catalyzed methods have been reported to facilitate the formation of oxadiazole derivatives efficiently .

Case Study 1: Antimicrobial Screening

In a systematic investigation involving several synthesized compounds based on the oxadiazole framework, one derivative exhibited a strong inhibitory effect against Staphylococcus aureus , with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Case Study 2: Antioxidant Evaluation

Another study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The compound showed significant activity comparable to known antioxidants like ascorbic acid .

Case Study 3: Antitumor Activity

Research focusing on the antitumor efficacy revealed that specific derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signaling pathways .

Mechanism of Action

The mechanism of action of N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring

  • Pyridinyl vs. Benzyl Groups: The target compound’s pyridin-4-yl group (electron-deficient aromatic system) contrasts with benzyl substituents in derivatives like 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (129). The benzyl group enhances lipophilicity, while the pyridinyl moiety may improve hydrogen bonding with biological targets due to its nitrogen atom .

Acetamide N-Substituents

  • Phenyl vs. Heteroaromatic Groups: The phenyl group in the target compound contrasts with pyrazin-2-yl in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Pyrazine’s nitrogen atoms may confer improved solubility and binding specificity . Methylphenyl Derivatives: Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) demonstrate that methyl groups on the phenyl ring modulate urease inhibition efficacy, with IC₅₀ values ranging from 12.4–18.9 µM .

Enzyme Inhibition

  • Alkaline Phosphatase (ALP) : Compound 129 (IC₅₀: 0.42 µM) outperforms the target compound’s structural analogs, likely due to the trifluoromethyl group’s electron-withdrawing effects enhancing binding to ALP’s active site .
  • Urease : Thiazolylmethyl-substituted derivatives (e.g., 7a ) show moderate urease inhibition (IC₅₀: 12.4–18.9 µM), suggesting that bulky substituents may hinder enzyme interaction compared to smaller groups .

Antimicrobial Activity

  • The trimethoxyphenyl derivative’s antimicrobial efficacy highlights the role of methoxy groups in disrupting bacterial membranes . In contrast, the pyridinyl group in the target compound may target bacterial enzymes via hydrogen bonding, though specific data are lacking.

Anticancer Potential

  • Compound 129 ’s anticancer activity correlates with its high ALP inhibition, suggesting a mechanism involving phosphatase-mediated signaling pathways . The pyridinyl group in the target compound could similarly interfere with kinase or phosphatase activity.

Structure-Activity Relationships (SAR)

  • Bioisosteric Effects : The 1,3,4-oxadiazole ring acts as a bioisostere for ester or carbamate groups, enhancing hydrogen bonding with targets like ALP or urease .
  • Electron-Donating/Withdrawing Groups : Electron-withdrawing groups (e.g., CF₃) improve enzyme inhibition, while electron-donating groups (e.g., methoxy) enhance antimicrobial activity .

Biological Activity

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies highlighting its potential therapeutic applications.

Overview of the Compound

This compound features a unique combination of a phenyl group, a pyridine ring, and an oxadiazole moiety. These structural components contribute to its distinctive chemical properties and biological activities. The compound is synthesized through reactions involving phenyl acetamide derivatives and pyridine-oxadiazole compounds, often utilizing coupling reactions in the presence of catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the target proteins involved and the context of application .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of N-phenyl substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole) showed promising antibacterial activity against various strains of bacteria . The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, compounds similar to this structure were tested against cancer cell lines such as HepG2 (liver cancer) using MTT assays. Results indicated that certain derivatives exhibited notable cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 Value (µM)Reference
N-Py-OxHepG212.5
DoxorubicinHepG210

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study synthesized multiple derivatives based on the oxadiazole framework and evaluated their anticancer activity against various human cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value lower than that of doxorubicin in both A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of N-substituted oxadiazoles. The results highlighted that certain derivatives exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxadiazole ring and substituents on the phenyl group play crucial roles in determining the biological activity of N-phenyl derivatives. Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .

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